molecular formula C28H35BrNP B14145416 2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide CAS No. 191287-07-7

2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide

Cat. No.: B14145416
CAS No.: 191287-07-7
M. Wt: 496.5 g/mol
InChI Key: ZDWNVEOPHMAEPT-UHFFFAOYSA-M
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Description

2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide is a chemical compound with the molecular formula C28H35BrNP. It is known for its unique structure, which includes a cyclohexyl group, an ethylamino group, and a triphenylphosphanium group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide typically involves the reaction of triphenylphosphine with 2-(cyclohexyl(ethyl)amino)ethyl bromide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

Scientific Research Applications

2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving cellular uptake and localization due to its phosphonium group.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide involves its interaction with cellular membranes and intracellular targets. The phosphonium group facilitates the compound’s uptake into cells, where it can interact with various molecular targets, including enzymes and receptors. The cyclohexyl and ethylamino groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide is unique due to its combination of cyclohexyl, ethylamino, and triphenylphosphanium groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for diverse scientific research applications .

Properties

CAS No.

191287-07-7

Molecular Formula

C28H35BrNP

Molecular Weight

496.5 g/mol

IUPAC Name

2-[cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide

InChI

InChI=1S/C28H35NP.BrH/c1-2-29(25-15-7-3-8-16-25)23-24-30(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28;/h4-6,9-14,17-22,25H,2-3,7-8,15-16,23-24H2,1H3;1H/q+1;/p-1

InChI Key

ZDWNVEOPHMAEPT-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4CCCCC4.[Br-]

Origin of Product

United States

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